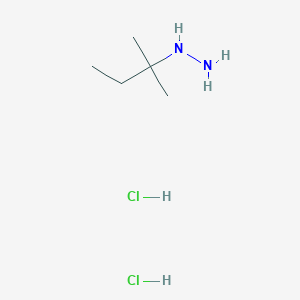

Tert-pentylhydrazine dihydrochloride

Description

Tert-pentylhydrazine dihydrochloride (CAS: 1956322-56-7) is a hydrazine derivative with the molecular formula C₅H₁₆Cl₂N₂. It features a branched alkyl group (tert-pentyl) bonded to a hydrazine backbone, stabilized by two hydrochloric acid molecules. This compound is listed as a research chemical by BLD Pharm Ltd., with applications in organic synthesis and pharmaceutical intermediates . Its dihydrochloride form enhances water solubility and stability compared to the free base, making it suitable for laboratory and industrial use.

Properties

IUPAC Name |

2-methylbutan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-4-5(2,3)7-6;;/h7H,4,6H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWXRULRUPAPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-pentylhydrazine dihydrochloride typically involves the reaction of tert-pentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

Reaction of tert-pentylamine with hydrazine hydrate: The tert-pentylamine is reacted with hydrazine hydrate under controlled conditions to form tert-pentylhydrazine.

Formation of dihydrochloride salt: The resulting tert-pentylhydrazine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-pentylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Azines or nitrogen-containing heterocycles.

Reduction: Simpler amines.

Substitution: Alkylated or acylated hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

Tert-pentylhydrazine dihydrochloride is utilized in organic synthesis as a hydrazine derivative. It plays a crucial role in the formation of various nitrogen-containing compounds, including:

- Hydrazones : These compounds are formed through the reaction of hydrazines with carbonyl compounds, leading to significant applications in the synthesis of pharmaceuticals and agrochemicals.

- Carbazoles : this compound has been employed in the synthesis of carbazoles, which are important in the development of organic light-emitting diodes (OLEDs) and as intermediates in drug synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Some notable applications include:

- Anticancer Activity : Compounds derived from tert-pentylhydrazine have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that hydrazines can induce apoptosis in cancer cells through various mechanisms, including the modulation of histone deacetylases (HDACs) .

- Antimicrobial Properties : Research has suggested that hydrazine derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

In another investigation, hydrazine derivatives were evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of tert-pentylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its hydrazine moiety can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogues

a) (2-Phenylethyl)hydrazine Dihydrochloride

- Formula : C₈H₁₄Cl₂N₂ (phenethyl group + hydrazine).

- CAS : 16904-30-4.

- Used in antidepressant drugs (e.g., phenelzine) due to its monoamine oxidase inhibition properties .

b) 2-Nitrophenylhydrazine Hydrochloride

- Formula : C₆H₇ClN₃O₂.

- CAS : 6293-87-3.

- Key Differences: The nitro group (-NO₂) enhances electrophilicity, making it reactive in derivatization reactions for analytical chemistry (e.g., carbonyl compound detection) .

c) 4-Methoxyphenylhydrazine Hydrochloride

Physicochemical and Functional Comparisons

Data Table: Key Properties

Research Findings

Synthesis and Stability :

- This compound’s branched structure may complicate synthesis compared to linear or aromatic analogues, requiring optimized alkylation steps .

- Aromatic hydrazines (e.g., nitrophenyl derivatives) are more prone to photodegradation due to electron-withdrawing groups, whereas tert-pentyl’s alkyl chain offers steric protection .

- Toxicity: Phenethylhydrazine dihydrochloride has well-documented neurotoxic effects, while tert-pentylhydrazine’s toxicology remains understudied . 1,2-Diphenylhydrazine (a related compound) is carcinogenic, highlighting the need for caution with aromatic hydrazines .

Analytical Methods :

- HPLC methods validated for pioglitazone hydrochloride’s related substances could be adapted for purity analysis of this compound .

Biological Activity

Tert-pentylhydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a compound belonging to the hydrazine class, known for its diverse biological activities. Hydrazines have been studied for their roles in various pharmacological applications, including anticancer, antifungal, and antioxidant properties.

Pharmacological Activities

-

Anticancer Activity

- This compound has shown promise in inhibiting tumor growth in several studies. For instance, a study indicated that hydrazine derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- In vitro assays demonstrated that certain hydrazines could inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent .

- Antifungal Properties

- Antioxidant Effects

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Hydrazines are known to interact with DNA through alkylation processes, leading to mutations and potential carcinogenic effects. This property necessitates careful evaluation of their safety profiles .

- Enzyme Inhibition : Some studies indicate that hydrazines can inhibit key enzymes involved in metabolic pathways, which may contribute to their anticancer and antifungal activities .

- Cell Cycle Arrest : Research has shown that certain hydrazine derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby hindering their proliferation .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antifungal | MIC = 0.0156 mg/mL | |

| Antioxidant | Reduces oxidative stress |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 μM over a 48-hour exposure period. Apoptotic markers were elevated, confirming the compound's role in inducing programmed cell death .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound was tested against multiple strains of Candida. The results demonstrated substantial antifungal activity with an MIC value comparable to established antifungal agents, suggesting its potential as a therapeutic option for fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.